molecular formula C18H20N4O3S2 B2461180 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851987-23-0

4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2461180
CAS No.: 851987-23-0
M. Wt: 404.5
InChI Key: LUGILBGOAVTCFT-UHFFFAOYSA-N
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Description

4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydrazinecarbonyl group, and a dimethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 4,6-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Hydrazinecarbonyl Introduction: The benzo[d]thiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazinecarbonyl group.

    Sulfonamide Formation: Finally, the hydrazinecarbonyl derivative is reacted with N,N-dimethylbenzenesulfonyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole moiety.

    Reduction: Reduced forms of the hydrazinecarbonyl group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzo[d]thiazole moiety.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to interact with various biological macromolecules, potentially inhibiting their function. The hydrazinecarbonyl group can form covalent bonds with target proteins, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
  • 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

Uniqueness

The unique combination of the benzo[d]thiazole moiety, hydrazinecarbonyl group, and dimethylbenzenesulfonamide group in 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-11-9-12(2)16-15(10-11)26-18(19-16)21-20-17(23)13-5-7-14(8-6-13)27(24,25)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGILBGOAVTCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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